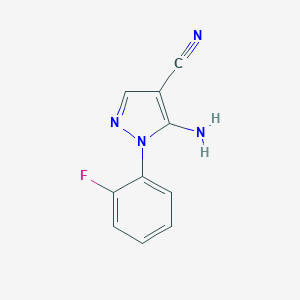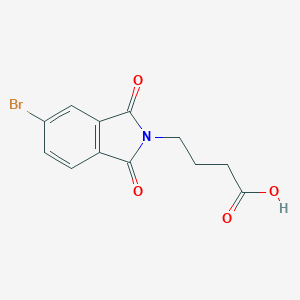
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Übersicht
Beschreibung
“4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid” is a chemical compound with the molecular formula C12H10BrNO4 . It is a thalidomide analog that has been identified as a promising broad-spectrum anti-inflammatory agent .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10BrNO4/c13-7-3-4-8-9(6-7)12(18)14(11(8)17)5-1-2-10(15)16/h3-4,6H,1-2,5H2,(H,15,16) . This indicates that the compound contains a brominated isoindole group attached to a butanoic acid group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.12 . The compound should be stored at a temperature between 0-5 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Neurotoxicity Research
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid has been explored for its anticonvulsant properties. A study by Khan et al. (2009) synthesized and evaluated derivatives of this compound for their anticonvulsant activity, finding some derivatives exhibited significant activity in the MES test (Khan et al., 2009).
Chemical Synthesis and Characterization
This compound has been used in various chemical synthesis processes. Noda and Seebach (1987) used a derivative in the synthesis of chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones, demonstrating its versatility in chemical reactions (Noda & Seebach, 1987).
Integrin Antagonists Development
Deng, Shen, and Zhong (2003) explored the synthesis of integrin antagonists using a derivative of this compound, highlighting its potential in therapeutic applications (Deng, Shen, & Zhong, 2003).
Development of Synthetic Ion Channels
Ali et al. (2012) demonstrated the use of a derivative in the optical gating of synthetic ion channels, indicating potential applications in nanofluidic devices and molecular technology (Ali et al., 2012).
Electrochemical DNA Hybridization Sensors
Cha et al. (2003) reported the use of a derivative in developing electrochemical hybridization sensors, showcasing its application in biosensing technologies (Cha et al., 2003).
Heparanase Inhibitors and Anti-angiogenic Effects
Courtney et al. (2004) described a class of compounds including derivatives of 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid as heparanase inhibitors with potential anti-angiogenic effects, important for cancer research (Courtney et al., 2004).
Herbicidal Activity Research
Huang et al. (2009) synthesized derivatives for herbicidal activities, demonstrating the compound's utility in agricultural chemistry (Huang et al., 2009).
Antitumor Properties
Dubois, Lin, and Beisler (1978) evaluated the antitumor properties of a related compound, indicating its potential in oncology research (Dubois, Lin, & Beisler, 1978).
Analgesic and Antipyretic Agent Synthesis
Reddy, Kumari, and Dubey (2013) developed a water-soluble derivative for potential use as an analgesic and antipyretic agent (Reddy, Kumari, & Dubey, 2013).
Eigenschaften
IUPAC Name |
4-(5-bromo-1,3-dioxoisoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-7-3-4-8-9(6-7)12(18)14(11(8)17)5-1-2-10(15)16/h3-4,6H,1-2,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBPTWZPXAQOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357026 | |
| Record name | 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
CAS RN |
299964-12-8 | |
| Record name | 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




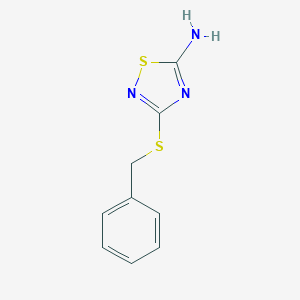
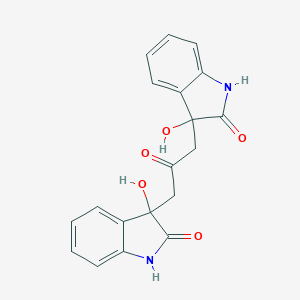
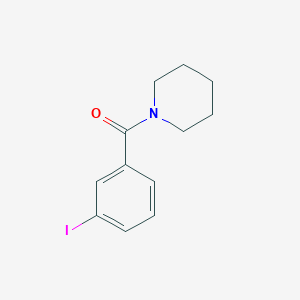
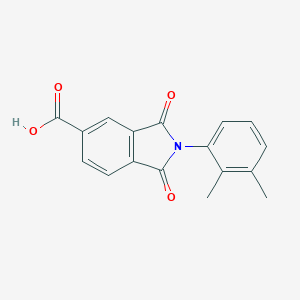
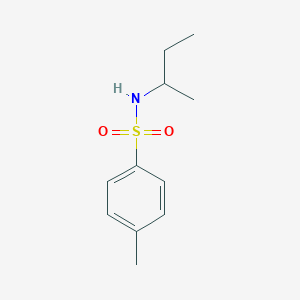
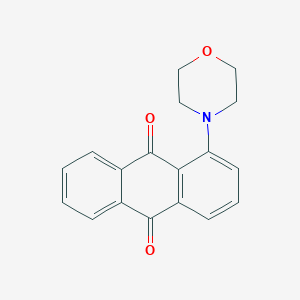
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)

![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
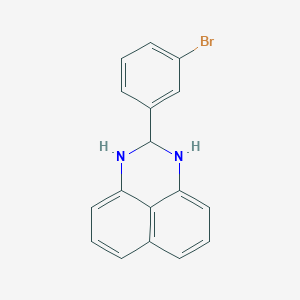
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)
